molecular formula C20H28O10 B1679536 Rosarin CAS No. 84954-93-8

Rosarin

Cat. No. B1679536
CAS RN: 84954-93-8
M. Wt: 428.4 g/mol
InChI Key: IEBFEMIXXHIISM-YZOUKVLTSA-N
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Description

Rosarin is a cinnamyl alcohol glycoside isolated from Rhodiola rosea . It is considered one of the most important active ingredients in Rhodiola rosea .


Synthesis Analysis

The synthesis of the pyridazine-bridged expanded rosarin and a reduced precursor, semi-rosarinogen, has been reported . A single crystal X-ray diffraction analysis and theoretical calculations show that both have distorted structures .


Molecular Structure Analysis

Rosarin’s IUPAC name is (2 E )-3-Phenylprop-2-en-1-yl α- L -arabinofuranosyl- (1→6)-β- D -glucopyranoside . Its molecular formula is C20H28O10 and its molecular weight is 428.43 g/mol .


Chemical Reactions Analysis

Expanded rosarin and its precursor can differentiate various thiols in organic solvents by means of species-specific colour changes and reaction times .

Scientific Research Applications

Anti-inflammatory and Antioxidant Effects

Rosarin, along with other biologically active compounds like salidroside, rosavin, and tyrosol found in Rhodiola rosea, has demonstrated significant therapeutic effects across various studies. Notably, these compounds exhibit antioxidant and anti-inflammatory properties, which are crucial for treating conditions such as osteoarthritis, inflammatory skin diseases like rosacea, and enhancing general cellular resistance against external stressors. These effects are mediated through the modulation of immune responses, reduction of pro-inflammatory cytokines, and the suppression of oxidative stress (Kučinskaitė, Briedis, & Savickas, 2004; Deng et al., 2021; Marchev et al., 2017).

Neuroprotection

Rhodiola rosea, specifically compounds like rosarin, has been researched for its potential in neuroprotection. The adaptogenic qualities of Rhodiola rosea, which include rosarin, have been linked to improved cognitive functions and a potential to alleviate neurodegenerative conditions. These effects are partly attributed to the modulation of neurotransmitter pathways and protection against oxidative stress (Zubeldia et al., 2013).

Wound Healing

Studies on Rosa damascena, which contains compounds similar to rosarin, have shown promising results in wound healing applications. The effects observed include faster wound closure, enhanced epithelialization, and increased angiogenesis, highlighting the potential of rosarin-containing extracts in the treatment and management of wounds (Kim et al., 2015).

Anti-cancer and Anti-tumorigenic Activities

Rosarin and associated compounds from Rhodiola rosea and Rosa species have been investigated for their anti-cancer properties. These studies suggest that rosarin can inhibit the proliferation of cancer cells, induce apoptosis, and may potentially stop the growth of malignant tumors. The underlying mechanisms include modulation of various signaling pathways, suggesting a comprehensive approach to cancer treatment (Lee et al., 2008).

Future Directions

Research on Rosarin is ongoing, with a focus on improving its extraction and synthesis, understanding its pharmacological activities, and exploring its therapeutic effects on various diseases . The development and maturation of the technology of synthesizing Rosarin by chemical or biological methods have provided the possibility of large-scale production .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O10/c21-9-12-14(22)17(25)20(29-12)28-10-13-15(23)16(24)18(26)19(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBFEMIXXHIISM-YZOUKVLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045580
Record name Rosarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosarin

CAS RN

84954-93-8
Record name Rosarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84954-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rosarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-Phenyl-2-propen-1-yl 6-O-a-L-arabinofuranosyl-β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
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Record name ROSARIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,550
Citations
FS Rosarin, S Mirunalini - Journal of Bioanalysis & Biomedicine, 2011 - hal.science
The strong optical absorption and scattering of noble metal nanoparticles is due to an effect called localized Surface Plasmon Resonance, which enables the development of novel …
Number of citations: 118 hal.science
FS Rosarin, V Arulmozhi, S Nagarajan… - Asian Pacific journal of …, 2013 - Elsevier
OBJECTIVE: To synthesize silver nanoparticles by amla extract, screen the cytotoxic, oxidative stress and apoptotic effect of silver nanoparticles (AgNPs) on Hep2 cell line (laryngeal …
Number of citations: 121 www.sciencedirect.com
XS Ke, T Kim, JT Brewster, VM Lynch… - Journal of the …, 2017 - ACS Publications
… Here, we report an expanded rosarin that acts as a stand-alone receptor for fullerene (C 60 … In conclusion, a simple, one-pot synthesis of an expanded rosarin from the known precursor …
Number of citations: 53 pubs.acs.org
JL Sessler, SJ Weghorn, T Morishima… - Journal of the …, 1992 - ACS Publications
The porphyrins (eg, porphine, 1) are of ubiquitous biological importance and remain among the most widely studied of all known macrocycles. Increasingly, however, attention is being …
Number of citations: 125 pubs.acs.org
IA Rodin, AN Stavrianidi, AV Braun, OA Shpigun… - Journal of Analytical …, 2012 - Springer
… , rosarin, and salidroside are specific sub stances for the formulations of Rhodiola rosea. Salidroside, rosavin, and rosarin are … Salidroside, rosavin, and rosarin are normally iso lated by …
Number of citations: 21 link.springer.com
S Fukuzumi, K Ohkubo, M Ishida, C Preihs… - Journal of the …, 2015 - ACS Publications
Annulated rosarins, β,β′-bridged hexaphyrin(1.0.1.0.1.0) derivatives 1–3, are formally 24 π-electron antiaromatic species. At low temperature, rosarins 2 and 3 are readily triprotonated …
Number of citations: 33 pubs.acs.org
S Lee, Y Wang, R Dutta, CH Lee… - … –A European Journal, 2023 - Wiley Online Library
… Here, we report a covalently linked π-π stacked rosarin dimer that … the rosarin dimer 2, wherein two macrocyclic rosarin moieties are covalently connected via a xanthene bridge. Rosarin …
X Lv, H Gao, F Wu, N Liu, S Ueno, X Yang… - Inorganic …, 2023 - ACS Publications
… are all distributed on the rosarin backbones, which confirms the … meso-carbons of each rosarin backbone. The spin population … •Cl is first reduced on the rosarin ligand rather than on the …
Number of citations: 3 pubs.acs.org
T Kim, J Kim, XS Ke, JT Brewster, J Oh… - Angewandte Chemie …, 2021 - Wiley Online Library
Charge‐recombination processes are critical for photovoltaic applications and should be suppressed for efficient charge transport. Here, we report that an applied magnetic field (0–1 T) …
Number of citations: 4 onlinelibrary.wiley.com
AS Marchev, P Dimitrova, IK Koycheva… - Food and Chemical …, 2017 - Elsevier
… Our data showed that different effects of rosarin and rosavin on TRAIL expression can involve distinct action on ERK signaling and hence highlighted their potential to manipulate TRAIL …
Number of citations: 25 www.sciencedirect.com

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